LSD1 Inhibition Potency and Selectivity Profile of 5,7-Dimethyl-1,3-benzothiazol-2-amine vs. MAO-A
5,7-Dimethyl-1,3-benzothiazol-2-amine exhibits a 10‑fold selectivity for lysine‑specific demethylase 1 (LSD1) over monoamine oxidase A (MAO‑A). In enzyme inhibition assays, the compound inhibits human recombinant LSD1 with an IC₅₀ of 10,000 nM (10 µM), while its activity against MAO‑A is substantially weaker with an IC₅₀ of 100,000 nM (100 µM) [1]. This selectivity is a crucial differentiator from many non‑selective 2‑aminobenzothiazole derivatives that lack this targeted profile.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | LSD1 IC₅₀ = 10,000 nM; MAO-A IC₅₀ = 100,000 nM |
| Comparator Or Baseline | MAO-A (same assay conditions) |
| Quantified Difference | 10-fold higher potency for LSD1 over MAO-A |
| Conditions | Inhibition of human recombinant LSD1 assessed by H₂O₂ production using methylated peptide substrate and Amplex red reagent; MAO-A inhibition measured using luciferin detection after 60 min incubation [1] |
Why This Matters
This selective LSD1 inhibition profile is highly relevant for epigenetic drug discovery programs targeting cancer and other diseases, where off‑target MAO‑A inhibition can lead to undesirable side effects.
- [1] BindingDB. (n.d.). BDBM50067587 (CHEMBL3402055). Affinity Data for LSD1 and MAO-A. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
